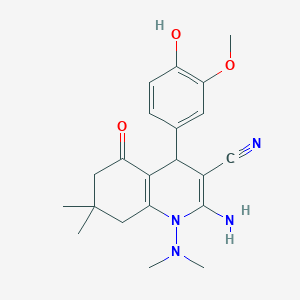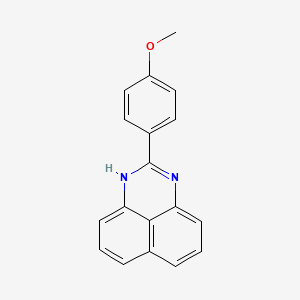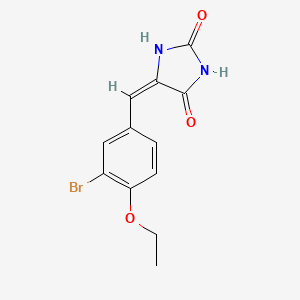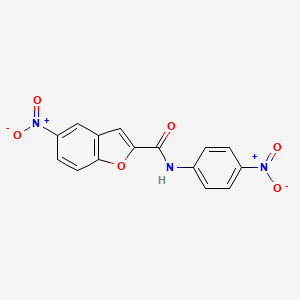![molecular formula C19H12BrN3O2S B11635781 (6Z)-6-(3-bromo-4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635781.png)
(6Z)-6-(3-bromo-4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(6Z)-6-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the thiazolopyrimidine class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo and hydroxyl groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the imino and methylene groups: This step might involve condensation reactions using suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its complex structure, the compound might be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might involve:
Binding to Enzymes: Inhibiting their activity by occupying the active site.
Interacting with Receptors: Modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetoacetat: Bekannt für seine Verwendung in der organischen Synthese und ähnliche Reaktionsmuster.
Acetylaceton: Eine weitere Verbindung mit Keto-Enol-Tautomerie, die in verschiedenen chemischen Reaktionen verwendet wird.
Einzigartigkeit
Was (6Z)-6-(3-Brom-4-hydroxybenzyliden)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-on auszeichnet, ist die Kombination eines Thiazolopyrimidin-Kerns mit einer Bromhydroxybenzyliden-Gruppe. Diese einzigartige Struktur verleiht ihr eine besondere chemische Reaktivität und biologische Aktivität, was sie zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
Molekularformel |
C19H12BrN3O2S |
|---|---|
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
5-amino-6-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H12BrN3O2S/c20-14-9-11(6-7-16(14)24)8-13-17(21)23-15(12-4-2-1-3-5-12)10-26-19(23)22-18(13)25/h1-10H,21H2/b11-8+ |
InChI-Schlüssel |
JGVXFZKINVIOFO-DHZHZOJOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=C(N23)N)/C=C/4\C=CC(=O)C(=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=C(N23)N)C=C4C=CC(=O)C(=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11635699.png)
![4-{[4-hydroxy-5-oxo-2-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11635728.png)





![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635753.png)
![3-[(E)-2-ethoxy-2-hydroxyethenyl]-2H-1,4-benzoxazin-2-one](/img/structure/B11635759.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11635763.png)
![4-chloro-N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11635770.png)
![Ethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11635787.png)
![2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid](/img/structure/B11635793.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635796.png)
